Tungsten pentachloride is an inorganic compound with the chemical formula WCl₅. It appears as a dark green crystalline solid that is highly sensitive to moisture and air, leading to its decomposition. The compound has a molecular weight of 361.2 g/mol, a melting point of 243 °C, and a boiling point of 275.6 °C. When exposed to water, tungsten pentachloride hydrolyzes to form blue tungsten oxide and can also generate tungsten oxychloride when heated in air
Tungsten pentachloride is a corrosive and toxic compound. It can cause severe irritation and burns upon contact with skin or eyes. Inhalation of its fumes can irritate the respiratory tract. Due to its high reactivity, it should be handled with proper personal protective equipment in a well-ventilated fume hood [4].Citation:
WCl5 is a crucial precursor for tungsten thin films deposited using CVD. These films find application in various fields, including:
WCl5 is employed in various material science research applications, such as:
Beyond the areas mentioned above, tungsten pentachloride finds use in other scientific research endeavors, including:
Tungsten pentachloride can be synthesized through several methods:
Tungsten pentachloride has several applications, including:
Interaction studies involving tungsten pentachloride primarily focus on its reactivity with Lewis bases and other halides. Its oxophilic nature makes it highly reactive towards nucleophiles, which can lead to various coordination complexes. The compound has been shown to interact with amines, forming stable complexes
Tungsten pentachloride shares similarities with other tungsten halides but exhibits unique properties: Tungsten pentachloride stands out due to its stability under specific conditions and its unique reactivity profile compared to these similar compounds
The isolation of tungsten pentachloride dates to mid-20th-century efforts to expand the coordination chemistry of Group 6 transition metals. Early syntheses relied on hydrogen reduction of tungsten hexachloride (WCl₆) at 380–400°C, though yields were inconsistent due to competing side reactions. A breakthrough occurred in 1968 with the development of a tetrachloroethylene-mediated reduction method: Patents from JX Nippon Mining & Metals Corporation (2016–2023) revolutionized purity standards (>99.99%) by employing antimony, titanium, or arsenic reductants under vacuum distillation. These advances addressed historical challenges in eliminating residual WCl₄ and WCl₆ impurities, which previously limited its utility in precision applications. As a high-valent tungsten(V) species, W₂Cl₁₀ exhibits distinctive electronic and steric properties that differentiate it from lighter congeners: This table highlights tungsten pentachloride’s role in stabilizing uncommon oxidation states. Its strong oxophilicity drives reactions with Lewis bases like amines and ethers, forming adducts such as WCl₅(Et₂O)₂. In catalysis, WCl₅ facilitates C–H activation and nitrogen–nitrogen bond cleavage, enabling syntheses of tetraarylpyrroles and tungsten–imido complexes. Initial X-ray diffraction studies (1967) resolved the dimeric octahedral geometry, revealing two tungsten centers bridged by chloride ligands (W–W distance: 3.814 Å). This contrasted with erroneous mid-20th-century proposals of trimeric [W₃Cl₁₂]³⁺ clusters. Key structural features include: Recent density functional theory (DFT) simulations have elucidated reaction pathways in atomic layer deposition (ALD) processes. For example, WCl₅ reacts with H₂ plasma via exothermic steps (ΔE = −2.8 eV) to deposit low-resistivity tungsten films (395 μΩ·cm). Modern applications exploit tungsten pentachloride’s dual functionality as a precursor and catalyst: Recent studies characterize WCl₅ adducts with N-substituted ureas, revealing proton transfer mechanisms. For example, WCl₅(dimethylurea) forms via O-protonation of the ligand, confirmed by ¹³C NMR (δ = 214.1 ppm). In the solid state, tungsten pentachloride adopts a bridged dimeric structure composed of two edge-sharing octahedra. X-ray diffraction studies reveal a [W₂Cl₁₀] unit where each tungsten atom is coordinated by six chlorine ligands, with two bridging chlorides connecting the metal centers [1] [3]. This configuration contrasts with earlier hypotheses proposing trimeric [W₃Cl₁₂]³⁺ clusters, which were disproven through single-crystal analyses [1]. The dimeric arrangement minimizes steric strain and electronic repulsion, stabilizing the compound through shared chloride ligands. The structural analogy between WCl₅ and molybdenum pentachloride (MoCl₅) is striking. Both compounds form edge-shared dimers (M₂Cl₁₀) in the solid state, with nearly identical bond distances and angles [1] [5]. For instance, the W–Cl bridging bond length in WCl₅ measures 2.46 Å, compared to 2.44 Å for Mo–Cl in MoCl₅ [1] [5]. This similarity arises from the comparable ionic radii and electronic configurations of tungsten and molybdenum in their +5 oxidation states. However, subtle differences in packing efficiency and lattice energy account for the distinct melting points and vapor pressures of the two compounds. Crystallographic data provide precise metrics for WCl₅’s geometry: The elongated bridging bonds (2.46 Å vs. 2.32 Å for terminal bonds) reflect weaker metal-ligand interactions due to shared coordination sites [1] [3]. Trans angles approaching 180° indicate minimal distortion in the octahedral geometry, while cis angles of 88° suggest slight compression along the equatorial plane. Upon vaporization, WCl₅ dissociates into monomeric units with trigonal bipyramidal geometry (D₃h symmetry). Matrix isolation infrared spectroscopy identifies two dominant vibrational modes at 410 cm⁻¹ (A₂″) and 365 cm⁻¹ (E′), corresponding to axial and equatorial Cl–W–Cl stretching motions [6] [3]. These findings confirm the retention of D₃h symmetry in the gas phase, with no evidence of dimerization under low-pressure conditions. Matrix isolation at 12 K stabilizes monomeric WCl₅, enabling detailed spectroscopic characterization. The absence of bridging chloride vibrations in the 200–300 cm⁻¹ region rules out dimer formation in the vapor phase [6]. Comparative studies with tungsten hexachloride (WCl₆) reveal that WCl₅’s lower symmetry reduces its vapor pressure, consistent with its tendency to re-dimerize upon cooling. Density functional theory (DFT) calculations at the B3LYP level provide critical insights into WCl₅’s electronic structure. Using quasi-relativistic electron core potentials and DZ+P basis sets, these simulations reproduce experimental bond distances within 0.02 Å accuracy [3] [4]. The inclusion of relativistic effects is essential for modeling tungsten’s heavy atom behavior, particularly spin-orbit coupling interactions that influence geometry. Despite its orbitally degenerate E″ ground state, WCl₅ exhibits negligible Jahn-Teller distortion (1.8 kJ/mol energy barrier) [3] [4]. Spin-orbit coupling quenches the distortion by splitting the degenerate orbitals, stabilizing the symmetric D₃h configuration. This phenomenon contrasts with lighter transition metal chlorides, where Jahn-Teller distortions dominate. The interplay between spin-orbit and Jahn-Teller energies in WCl₅ underscores the unique role of relativistic effects in heavy metal compounds. Corrosive;Irritant Compound Formula Valency Color Solubility Tungsten dichloride WCl₂ II Yellow Soluble in organic solvents Tungsten tetrachloride WCl₄ IV Dark blue Soluble in polar solvents Tungsten hexachloride WCl₆ VI Colorless Soluble in many solvents Tungsten(V) chloride W₂Cl₁₀ V Blue-green Volatile under vacuum
$$
2 \, \text{WCl}6 + \text{C}2\text{Cl}4 \rightarrow \text{W}2\text{Cl}{10} + \text{C}2\text{Cl}_6
$$
This approach minimized byproduct formation and enabled large-scale production of the blue-green crystalline solid. Significance in Transition Metal Chemistry
Property WCl₅ MoCl₅ CrCl₃ Oxidation State +5 +5 +3 Structure Dimeric (W₂Cl₁₀) Dimeric (Mo₂Cl₁₀) Monomeric (CrCl₃) Lewis Acidity High Moderate Low Redox Activity Oxidizing agent Moderate Reducing agent Evolution of Structural Understanding
Current Research Landscape
Materials Science
Organic Synthesis
Coordination Chemistry
Crystallographic Analysis of Dimeric Structure
Bridged Dimeric Octahedral Configuration
Comparison with Molybdenum Pentachloride Structural Analogy
Bond Distance and Angle Analysis
Bond Type Distance (Å) Angle (°) W–Cl (terminal) 2.28–2.32 Cl–W–Cl (cis) = 88° W–Cl (bridging) 2.46 Cl–W–Cl (trans) = 174° Gas Phase Structure Investigations
Monomeric D₃h Structure in Vapor Phase
Matrix Isolation Studies
Theoretical Structural Studies
Density Functional Theory Approaches
Jahn-Teller Effects and Spin-Orbit Coupling
GHS Hazard Statements
H302 (36.07%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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